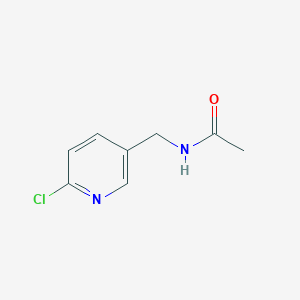

5-AAM-2-CP

Description

Properties

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-6(12)10-4-7-2-3-8(9)11-5-7/h2-3,5H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLYKZAYVXYVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451671 | |

| Record name | N-[(6-chloropyridin-3-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175424-74-5 | |

| Record name | N-[(6-chloropyridin-3-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-Amino-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyridine is a halogenated aromatic heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its unique molecular structure, featuring a pyridine ring substituted with both an amino group and a chlorine atom, imparts a range of reactivity that makes it a valuable intermediate in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 5-Amino-2-chloropyridine, complete with experimental protocols and key reaction pathways.

Chemical and Physical Properties

5-Amino-2-chloropyridine is typically a crystalline solid at room temperature, with a color ranging from off-white to yellow or brown.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Summary of Chemical and Physical Properties of 5-Amino-2-chloropyridine

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Appearance | Off-white to light yellow or brown crystalline solid | [1][2] |

| Melting Point | 81-83 °C | [2] |

| Boiling Point | 292.6 °C (approx.) | |

| Solubility in Water | Sparingly soluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and methanol | [2] |

| pKa | Data not available; predicted to be basic due to the amino group. | [2] |

Experimental Protocols

Melting Point Determination

The melting point of 5-Amino-2-chloropyridine can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 5-Amino-2-chloropyridine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).

Solubility Determination (Qualitative)

A general procedure to assess the qualitative solubility of 5-Amino-2-chloropyridine in various solvents.

Methodology:

-

Sample Preparation: Weigh approximately 10 mg of 5-Amino-2-chloropyridine into a small test tube.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, dichloromethane) to the test tube.

-

Observation: Agitate the mixture at room temperature and observe the extent of dissolution.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Sparingly Soluble: Only a small portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

Note: For quantitative solubility determination, a more rigorous method such as the shake-flask method followed by HPLC analysis of the saturated solution is recommended.

pKa Determination

Methodology:

-

Solution Preparation: Prepare a standard solution of 5-Amino-2-chloropyridine of known concentration in a suitable solvent system (e.g., water-methanol mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 5-Amino-2-chloropyridine.

Table 2: Summary of Spectroscopic Data for 5-Amino-2-chloropyridine

| Technique | Key Features |

| ¹H NMR | Spectral data available, confirming the aromatic and amine protons. |

| ¹³C NMR | Spectral data available, confirming the carbon skeleton. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amino group), C-N stretching, and C-Cl stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Reactivity and Synthetic Applications

The reactivity of 5-Amino-2-chloropyridine is characterized by the presence of the amino group and the chlorine substituent on the pyridine ring. The amino group imparts nucleophilic and basic properties, while the chlorine atom is susceptible to nucleophilic substitution. This dual reactivity makes it a valuable precursor in various organic transformations.

Synthesis of 5-Amino-2-chloropyridine

A common synthetic route to 5-Amino-2-chloropyridine involves the reduction of 2-chloro-5-nitropyridine.

Caption: Synthesis of 5-Amino-2-chloropyridine.

Key Reactions

5-Amino-2-chloropyridine is a key starting material for the synthesis of more complex molecules, often through reactions involving either the amino or the chloro group.

The chlorine atom can be substituted via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Caption: Suzuki-Miyaura coupling reaction.

The amino group can be diazotized and subsequently replaced by various substituents in Sandmeyer-type reactions.

Caption: Sandmeyer-type reaction workflow.

Safety and Handling

5-Amino-2-chloropyridine is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Health Hazards: It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

5-Amino-2-chloropyridine is a foundational chemical intermediate with a well-defined set of basic properties and a versatile reactivity profile. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental characteristics to its application in organic synthesis. The provided experimental protocols offer a starting point for the in-house determination of key physical properties, ensuring a comprehensive understanding for its effective use in research and development.

References

5-Amino-2-chloropyridine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Amino-2-chloropyridine, a pivotal heterocyclic amine intermediate in the pharmaceutical and agrochemical industries. This document elucidates its chemical structure, IUPAC nomenclature, and key physicochemical properties. Detailed experimental protocols for its synthesis and representative applications in cross-coupling and substitution reactions are presented. Furthermore, this guide includes workflow visualizations to facilitate a deeper understanding of the synthetic pathways involving this compound.

Chemical Identity and Properties

5-Amino-2-chloropyridine is a substituted pyridine derivative characterized by an amino group at the 5-position and a chlorine atom at the 2-position of the pyridine ring. Its structure renders it a versatile building block in organic synthesis.

Chemical Structure:

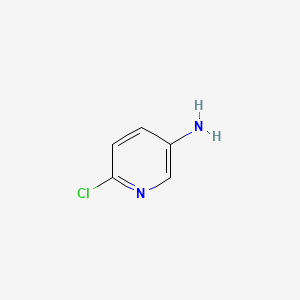

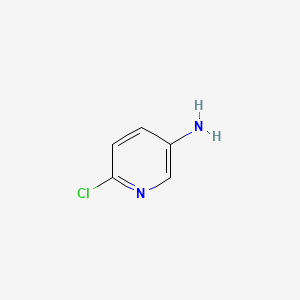

IUPAC Name: 6-chloropyridin-3-amine[1]

Physicochemical Data

The following table summarizes the key quantitative properties of 5-Amino-2-chloropyridine.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1][2] |

| CAS Number | 5350-93-6 | [1][2] |

| Appearance | Off-white to light yellow crystalline solid | |

| Melting Point | 81-83 °C | [2][3] |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water | |

| InChI Key | QAJYCQZQLVENRZ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=NC=C1N)Cl | [1] |

Experimental Protocols

This section details selected experimental procedures for the synthesis of 5-Amino-2-chloropyridine and its application in common organic reactions.

Synthesis of 5-Amino-2-chloropyridine via Chlorination of 2-Aminopyridine

This protocol describes the synthesis of 5-Amino-2-chloropyridine from 2-aminopyridine using a chlorinating agent in a strongly acidic medium.

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid

-

Chlorine gas

-

Ice

-

50% aqueous Sodium Hydroxide

Procedure:

-

In a flask equipped with a stirrer and a gas inlet tube, add concentrated sulfuric acid.

-

With external cooling to maintain the temperature at approximately 25°C, add 2-aminopyridine in portions.

-

Cool the reaction mixture and bubble chlorine gas through the solution.

-

After the addition of chlorine is complete, stir the solution while allowing it to warm.

-

Pour the reaction mixture over ice and then carefully neutralize with 50% aqueous sodium hydroxide to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Amino-2-chloropyridine.

Suzuki-Miyaura Cross-Coupling Reaction

5-Amino-2-chloropyridine can be utilized as a coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds. The following is a representative protocol.

Materials:

-

5-Amino-2-chloropyridine

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., a mixture of Dioxane, Ethanol, and water)

Procedure:

-

In a reaction flask, combine 5-Amino-2-chloropyridine, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent mixture to the flask.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., Argon) for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous work-up by diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.

Sandmeyer-Type Reaction: Displacement of the Amino Group

The amino group of 5-Amino-2-chloropyridine can be converted to other functional groups via a diazonium salt intermediate in a Sandmeyer-type reaction. This example describes the conversion to a chloro group, yielding 2,5-dichloropyridine.

Materials:

-

5-Amino-2-chloropyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

Procedure:

-

Dissolve 5-Amino-2-chloropyridine in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature, to form the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic extract, dry it, and remove the solvent to yield the crude 2,5-dichloropyridine, which can be further purified.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic transformations involving 5-Amino-2-chloropyridine.

Caption: Synthesis of 5-Amino-2-chloropyridine.

Caption: Suzuki-Miyaura cross-coupling reaction.

References

5-Amino-2-chloropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Amino-2-chloropyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document covers its fundamental chemical properties, including its CAS number and molecular weight, and details various synthetic and analytical methodologies. The guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering structured data, detailed experimental protocols, and visual representations of synthetic pathways to facilitate a comprehensive understanding of this compound.

Core Chemical Properties

5-Amino-2-chloropyridine is a halogenated aromatic amine that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring both a reactive chlorine atom and an amino group on a pyridine ring, allows for a variety of chemical transformations.

| Property | Value | Reference |

| CAS Number | 5350-93-6 | [2][3][4][5][6] |

| Molecular Weight | 128.56 g/mol | [2][3][6] |

| Molecular Formula | C₅H₅ClN₂ | [2][3][6] |

| Appearance | Off-white to light tan crystalline powder | [2][7] |

| Melting Point | 81-83 °C | [5][6] |

| Synonyms | 6-chloropyridin-3-amine, 3-Amino-6-chloropyridine | [3] |

Synthetic Protocols

Several methods have been developed for the synthesis of 5-Amino-2-chloropyridine. The choice of method often depends on the desired scale, purity, and available starting materials.

Chlorination of 2-Aminopyridine in a Strongly Acidic Medium

This method achieves selective monochlorination by protonating the 2-aminopyridine reactant in a highly acidic environment, which directs the chlorination to the 5-position and minimizes the formation of the dichlorinated byproduct.[3]

Experimental Protocol:

-

Dissolve 2-aminopyridine in a strongly acidic medium, such as sulfuric acid, with a Hammett acidity function (H₀) of less than -3.5.[3]

-

Introduce a chlorinating agent, such as chlorine gas, hypochlorous acid, thionyl chloride, or sulfuryl chloride (not exceeding two equivalents).[3]

-

Maintain the reaction temperature, for instance, by using an ice bath during the addition of chlorine gas.[3]

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.[3]

-

Pour the reaction solution over ice and neutralize it with a base, such as 50% aqueous sodium hydroxide, to precipitate the product.[3]

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-amino-5-chloropyridine.[3]

Caption: Synthesis of 5-Amino-2-chloropyridine via chlorination.

Electrochemical Hydrogenation of 5-Chloro-2-nitropyridine

This method provides an alternative route starting from the corresponding nitro compound, achieving reduction to the amine via electrochemical means.[2]

Experimental Protocol:

-

Prepare an electrolyte solution by dissolving 5-chloro-2-nitropyridine in ethanol containing 10% sulfuric acid.[2]

-

Place the solution in an undivided electrochemical cell equipped with a nickel cathode and a copper anode.[2]

-

Apply a constant current density of 100 A/m² and pass a charge of 2 Faradays.[2]

-

Maintain the cell under a nitrogen atmosphere and stir the contents.[2]

-

Upon completion, dilute the electrolyte solution with water.[2]

-

Extract the product into ether, wash the organic layer with water, and dry over anhydrous magnesium sulfate.[2]

-

Evaporate the solvent to yield 2-amino-5-chloropyridine.[2]

Caption: Electrochemical synthesis of 5-Amino-2-chloropyridine.

One-Step High-Selectivity Synthesis

A modern approach utilizes photochemistry to achieve high selectivity and yield under mild conditions.[8]

Experimental Protocol:

-

Under the irradiation of a 34W blue LED lamp, dissolve 2-aminopyridine in an organic solvent such as acetone or acetonitrile in a three-neck round-bottomed flask.[8]

-

Add a catalytic amount of bromine and stir until the solution becomes colorless.[8]

-

Introduce chlorine gas and allow the reaction to proceed for 2-3 hours.[8]

-

After the reaction, recrystallize the crude product from methanol and dry to obtain high-purity 2-amino-5-chloropyridine.[8]

Caption: High-selectivity one-step synthesis workflow.

Applications in Synthesis

5-Amino-2-chloropyridine is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Intermediate

This compound is a known precursor in the manufacture of hypnotic agents like Zopiclone and Zolpidem, and the anxiolytic drug Alpidem.[7] It is also used in the synthesis of various other pharmacologically active compounds.[1][9]

Agrochemical Intermediate

In the agrochemical industry, it serves as an intermediate for the production of herbicides such as Clodinafop.[7]

Role in Coupling Reactions

5-Amino-2-chloropyridine readily participates in Suzuki-Miyaura coupling reactions, even with sterically hindered boronic acids like 2,6-dimethylphenylboronic acid.[5][6] This reactivity makes it a useful component in the synthesis of complex biaryl structures.

Caption: Role of 5-Amino-2-chloropyridine as a synthetic precursor.

Analytical Methodologies

The detection and quantification of 5-Amino-2-chloropyridine are crucial, especially in pharmaceutical applications where it may be present as a genotoxic impurity (GTI).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A validated HPLC-UV method has been developed for the sensitive detection of 5-Amino-2-chloropyridine in active pharmaceutical ingredients (APIs).[10][11]

Experimental Protocol:

-

Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector.

-

Column: A C18 column (e.g., 150 × 4.6 mm i.d., 2.7 μm).[10][11]

-

Mobile Phase: A mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol (50:50, v/v).[10][11]

-

Validation: The method has been validated in the concentration range of 1-40 μg/mL, with a limit of detection (LOD) of 0.015 μg/mL and a limit of quantification (LOQ) of 0.048 μg/mL.[10][11]

This method is also applicable for detecting the compound in biological samples, such as urine, as a metabolite of drugs like zopiclone.[12]

Spectroscopic Data

The structural characterization of 5-Amino-2-chloropyridine is supported by various spectroscopic techniques.

| Technique | Key Observations |

| ¹H NMR | Spectral data is available for the proton signals of the pyridine ring and the amino group. |

| Mass Spectrometry | The mass spectrum shows a top peak at m/z 128, corresponding to the molecular ion.[4][13] |

| Infrared (IR) Spectroscopy | IR spectra (FTIR, ATR-IR) are available, showing characteristic absorption bands for the amine and aromatic functionalities.[4][14] |

Safety and Handling

5-Amino-2-chloropyridine is considered harmful if swallowed and causes skin irritation.[7][15] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[15] Ensure that eyewash stations and safety showers are readily accessible.[15] Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]

References

- 1. Page loading... [guidechem.com]

- 2. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 4. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-2-chloropyridine | 5350-93-6 [chemicalbook.com]

- 6. 5-Amino-2-chloropyridine 98 5350-93-6 [sigmaaldrich.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

- 9. 5-Amino-2-chloropyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price - High Quality Chemical Products [pipzine-chem.com]

- 10. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. 2-Amino-5-chloropyridine [webbook.nist.gov]

- 14. 2-Amino-5-chloropyridine [webbook.nist.gov]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Amino-2-chloropyridine: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chloropyridine is a halogenated aromatic heterocyclic compound of significant interest in the chemical and pharmaceutical industries.[1] Its unique molecular structure, featuring a pyridine ring functionalized with both a reactive amino group and a chlorine atom, makes it a versatile building block for the synthesis of a wide range of complex molecules.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Amino-2-chloropyridine, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications, particularly in drug development.

Core Properties of 5-Amino-2-chloropyridine

5-Amino-2-chloropyridine is typically a crystalline solid at room temperature, appearing as an off-white, yellow, or brown powder.[1][2] Its structure consists of a pyridine ring with an amino group at the 5-position and a chlorine atom at the 2-position.

Physical Properties

The physical characteristics of 5-Amino-2-chloropyridine are critical for its handling, storage, and application in various synthetic processes. These properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Off-white to yellow to brown crystalline solid/powder | [1][2] |

| Molecular Formula | C₅H₅ClN₂ | [1][3] |

| Molecular Weight | 128.56 g/mol | [3] |

| Melting Point | 81-83 °C | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and methanol. | [1][2] |

| Odor | Faint, characteristic chemical odor | [1] |

Chemical and Spectroscopic Properties

The chemical reactivity of 5-Amino-2-chloropyridine is dictated by the interplay of the electron-donating amino group, the electron-withdrawing chlorine atom, and the aromatic pyridine ring.[2] The amino group imparts basic properties, while the chlorine atom is a leaving group susceptible to nucleophilic substitution.[2]

| Property | Value / Description | Source |

| IUPAC Name | 6-chloropyridin-3-amine | [3] |

| CAS Number | 5350-93-6 | [1][3] |

| InChI Key | QAJYCQZQLVENRZ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=NC=C1N)Cl | [1] |

| ¹H NMR | Spectrum available (400 MHz in CDCl₃) | [4] |

| IR Spectra | ATR-IR and FTIR spectra available | [3] |

| Mass Spectrometry | GC-MS data available; m/z top peak at 128 | [3] |

Chemical Reactivity and Applications

5-Amino-2-chloropyridine serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its bifunctional nature allows for a variety of chemical transformations.

Key reactions include:

-

Suzuki-Miyaura Coupling: It can undergo coupling reactions with boronic acids, such as the sterically hindered 2,6-dimethylphenylboronic acid.[5]

-

Sandmeyer Reaction: The amino group allows for diazotization followed by substitution. A notable example is the temperature-dependent displacement of the chloride by bromide to yield 2,5-dibromopyridine.[5]

-

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, a key step in building more complex molecular scaffolds.[2]

Due to this reactivity, it is a key starting material in the synthesis of drugs targeting neurological and inflammatory disorders.[1] It is also identified as a potential genotoxic impurity (GTI) in some active pharmaceutical ingredients (APIs), necessitating sensitive analytical methods for its detection.[6]

Experimental Protocols

Detailed and validated experimental procedures are essential for the consistent synthesis and analysis of 5-Amino-2-chloropyridine.

Synthesis Protocol: Reduction of 2-Chloro-5-nitropyridine

A common and high-yielding method for the preparation of 5-Amino-2-chloropyridine is the reduction of 2-chloro-5-nitropyridine using iron powder in acetic acid.[7]

Methodology:

-

Dissolution: Dissolve 2-chloro-5-nitropyridine (5.0g, 31.5 mmol) in acetic acid (50 ml).

-

Reduction: Add iron powder (8.8g, 157.6 mmol) to the solution in portions at room temperature. The reaction is exothermic and the temperature may rise to 80°C.

-

Reaction Maintenance: After the addition of iron powder, maintain the reaction temperature at 40-50°C for 2 hours.

-

Filtration: Filter the reaction mixture and wash the residue with a small amount of acetic acid three times.

-

Concentration: Concentrate the filtrate.

-

Neutralization & Extraction: Adjust the pH of the residue to 8 with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (100 ml x 5).

-

Purification: Wash the combined organic phases with saturated brine, dry with anhydrous sodium sulfate, and concentrate to yield the final product.

This protocol reportedly yields 5-Amino-2-chloropyridine as a brown solid with a 96% yield.[7]

Analytical Protocol: HPLC-UV for Impurity Detection

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed for the sensitive determination of 5-Amino-2-chloropyridine as a potential genotoxic impurity in the API tenoxicam.[6]

Methodology:

-

Chromatographic System: HPLC with a UV detector.

-

Column: C18 column (150 x 4.6 mm i.d., 2.7 µm).

-

Mobile Phase: A mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol (MeOH) in a 50:50 (v/v) ratio.

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength of 254 nm.

Validation:

-

Linearity: The method was validated in the range of 1–40 µg/mL, showing good linearity (R² = 0.999).

-

Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ were found to be 0.015 µg/mL and 0.048 µg/mL, respectively.

-

Recovery: The recovery values were calculated to be between 98.80% and 100.03%.

This method is demonstrated to be accurate, precise, and sensitive for the quantification of 5-Amino-2-chloropyridine.[6]

Safety and Handling

5-Amino-2-chloropyridine is classified as an irritant and is harmful if swallowed or inhaled.[8] It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[3][8]

-

Personal Protective Equipment (PPE): When handling, wear appropriate protective gloves, safety goggles, and clothing.[9] Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.[9]

-

Handling: Handle in a well-ventilated place. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[8][9][10]

Conclusion

5-Amino-2-chloropyridine is a cornerstone intermediate for the synthesis of high-value molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its physical properties, chemical reactivity, and associated analytical methods is paramount for its effective and safe utilization. The protocols and data presented in this guide offer a technical foundation for researchers and professionals working with this versatile compound, enabling optimized synthetic strategies and ensuring product quality and safety.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Amino-2-chloropyridine | C5H5ClN2 | CID 79305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Amino-2-chloropyridine(5350-93-6) 1H NMR [m.chemicalbook.com]

- 5. 5-Amino-2-chloropyridine | 5350-93-6 [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Page loading... [guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 5-Amino-2-chloropyridine in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of 5-Amino-2-chloropyridine in various organic solvents, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information and a comparative analysis with a structurally related compound. Furthermore, it details a standard experimental protocol for determining solubility and provides visual workflows for both the experimental process and a relevant synthetic pathway.

Introduction to 5-Amino-2-chloropyridine

5-Amino-2-chloropyridine (CAS No. 5350-93-6) is a pyridine derivative featuring both an amino and a chloro substituent.[1] This compound, and its isomer 2-Amino-5-chloropyridine (CAS No. 1072-98-6), are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation development.

Chemical Structure and Properties:

-

Molecular Formula: C₅H₅ClN₂[1]

-

Molecular Weight: 128.56 g/mol [1]

-

Appearance: Typically an off-white to light tan or beige crystalline solid.[4][5]

-

Melting Point: 81-83 °C

The presence of both a basic amino group and a polar pyridine ring, combined with the halogen substituent, results in a molecule with the potential for a range of intermolecular interactions, influencing its solubility in different solvent systems.

Solubility Data

Table 1: Qualitative Solubility of Amino-chloropyridine Derivatives

| Compound Name | Solvent | Solubility |

| 2-Amino-5-chloropyridine | Water | Moderate to Slightly Soluble |

| 2-Amino-5-chloropyridine | Ethanol | Greater solubility than in water |

| 2-Amino-5-chloropyridine | Methanol | Greater solubility than in water |

For comparative purposes, the following table presents the reported solubility of 4-Aminopyridine, a structurally similar compound, in a range of organic solvents. This data can offer insights into the expected solubility behavior of aminopyridine derivatives.

Table 2: Reported Solubility of 4-Aminopyridine (CAS No. 504-24-5)

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Isopropanol | Soluble |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Water | Soluble |

Reference:

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 5-Amino-2-chloropyridine, based on the static analytical method commonly used for organic compounds.

Objective: To determine the equilibrium solubility of 5-Amino-2-chloropyridine in a selected organic solvent at a specific temperature.

Materials:

-

5-Amino-2-chloropyridine (purity > 98%)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, THF, DMF, DMSO), analytical grade

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of 5-Amino-2-chloropyridine and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 5-Amino-2-chloropyridine using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Equilibration:

-

Add an excess amount of 5-Amino-2-chloropyridine to a known volume of the selected solvent in a sealed container.

-

Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that saturation is reached. The system should be continuously agitated.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed container to remove any undissolved particles.

-

-

Analysis:

-

Accurately weigh the filtered saturated solution.

-

Dilute a known volume of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the linear regression equation from the calibration curve, determine the concentration of 5-Amino-2-chloropyridine in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Visualizations

The following diagrams illustrate key workflows relevant to the study and application of 5-Amino-2-chloropyridine.

Caption: Experimental workflow for solubility determination.

Caption: Synthesis workflow for 2-Amino-5-chloropyridine.[6]

References

- 1. 5-Amino-2-chloropyridine | C5H5ClN2 | CID 79305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 3. CAS 1072-98-6: 2-Amino-5-chloropyridine | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-chloropyridine(1072-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-Amino-2-chloropyridine

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-chloropyridine, a key chemical intermediate in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

-

IUPAC Name: 6-chloropyridin-3-amine

-

CAS Number: 5350-93-6[1]

-

Molecular Formula: C₅H₅ClN₂[1]

-

Molecular Weight: 128.56 g/mol [1]

-

Appearance: Crystalline solid

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 5-Amino-2-chloropyridine.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent/Frequency |

| Data not explicitly provided in search results | CDCl₃ / 400 MHz[2] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment | Solvent |

| Data not explicitly provided in search results | Not specified |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| Specific peak data not available in search results |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Fragmentation |

| Specific peak data not available in search results |

Note: While the existence of spectroscopic data is confirmed by various sources[1][2], specific peak values and assignments were not detailed in the provided search results. Researchers should refer to the primary spectral data sources for detailed analysis.

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material.

-

Sample Preparation: A small amount of 5-Amino-2-chloropyridine is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃). The concentration is typically in the range of 5-25 mg/mL. The solution is then transferred to an NMR tube.

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance or Varian A-60, is used for analysis.[1][3] For ¹H NMR of 5-Amino-2-chloropyridine, a 400 MHz instrument has been used.[2]

-

Data Acquisition: The prepared sample is placed in the spectrometer's magnet. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, longer acquisition times or more sensitive techniques like DEPT (Distortionless Enhancement by Polarization Transfer) may be employed to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid 5-Amino-2-chloropyridine sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This is a common and straightforward method for solid samples.[1]

-

KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Nujol Mull: The sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used to record the spectrum.[1] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[4]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

3.3 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

-

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer in various ways. For a solid sample like 5-Amino-2-chloropyridine, it is often introduced via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Common ionization techniques include:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This is useful for structural elucidation.

-

Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a charged needle, creating fine, charged droplets. The solvent evaporates, leaving charged sample molecules. This is a softer ionization technique, often leaving the molecular ion intact.

-

-

Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Common mass analyzers include quadrupoles, time-of-flight (TOF) analyzers, and ion traps.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 5-Amino-2-chloropyridine.

References

Synthesis of 5-Amino-2-chloropyridine from 2-Chloro-5-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of 2-chloro-5-nitropyridine to 5-amino-2-chloropyridine is a critical step in the synthesis of numerous pharmaceutical compounds and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of the primary synthetic route for this conversion: the reduction of the nitro group. Various reduction methodologies are presented, including the use of metal catalysts in acidic media and other reducing agents. Detailed experimental protocols, a comparative data table, and a process workflow diagram are included to assist researchers in the practical application of these methods.

Introduction

5-Amino-2-chloropyridine is a key intermediate in the production of various biologically active molecules, including pharmaceuticals like nitazepam.[1] The most common and direct method for its synthesis is the reduction of the nitro group of 2-chloro-5-nitropyridine.[1] The choice of reducing agent is crucial as it can influence the reaction's efficiency, selectivity, and compatibility with other functional groups. This guide focuses on several prevalent reduction methods, offering a comparative analysis to aid in methodological selection for specific research and development needs.

Comparative Analysis of Reduction Methods

The reduction of the nitro group on the pyridine ring can be achieved through several effective methods. The selection of a specific protocol often depends on factors such as substrate sensitivity, desired yield, cost of reagents, and ease of work-up. Below is a summary of common methods with their key reaction parameters.

| Reducing Agent | Catalyst/Acid | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Iron (Fe) Powder | Acetic Acid | Acetic Acid | Room Temp to 80 | 2 hours | 96 | [1] |

| Tin(II) Chloride (SnCl₂) | - | Ethanol | Reflux | Not Specified | High | [3][4] |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Not Specified | Not Specified | Not Specified | High | [3] |

| Catalytic Hydrogenation | Raney Nickel | Not Specified | Not Specified | Not Specified | High | [3] |

| Sodium Dithionite (Na₂S₂O₄) | - | Water, Organic Solvents | Not Specified | Not Specified | High | [5][6] |

Detailed Experimental Protocols

This section provides detailed procedures for the most commonly cited methods for the synthesis of 5-amino-2-chloropyridine.

Reduction using Iron Powder in Acetic Acid

This method is widely used due to its high yield and the low cost of reagents.[1][3]

Procedure:

-

In a suitable reaction vessel, dissolve 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol) in acetic acid (50 ml).

-

To this solution, add iron powder (8.8 g, 157.6 mmol) in portions at room temperature. The addition is exothermic, and the reaction temperature may rise to 80°C.

-

After the addition of iron powder is complete, maintain the reaction mixture at a temperature of 40-50°C for 2 hours.

-

Upon completion of the reaction, filter the mixture and wash the residue with a small amount of acetic acid three times.

-

Concentrate the filtrate under reduced pressure.

-

Adjust the pH of the residue to 8 with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (5 x 100 ml).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase to obtain 5-amino-2-chloropyridine as a brown solid (3.9 g, 96% yield).[1]

Reduction using Tin(II) Chloride

Tin(II) chloride is a mild reducing agent suitable for substrates with other reducible functional groups.[3][7]

General Procedure:

-

Dissolve the 2-chloro-5-nitropyridine in a suitable solvent such as ethanol.

-

Add an excess of tin(II) chloride dihydrate (typically 4-5 equivalents).

-

The reaction mixture is typically stirred at room temperature and may be heated to reflux to ensure completion.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated through extraction and purification.

Catalytic Hydrogenation

This method is often clean and high-yielding but requires specialized equipment for handling hydrogen gas.

General Procedure:

-

Dissolve 2-chloro-5-nitropyridine in a suitable solvent.

-

Add a catalytic amount of palladium on carbon (Pd/C) or Raney Nickel.

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

-

Monitor the reaction until the starting material is consumed.

-

Filter off the catalyst and concentrate the filtrate to obtain the product. Care must be taken as dehalogenation can be a side reaction with Pd/C.[3]

Reduction using Sodium Dithionite

Sodium dithionite is an inexpensive and safe reducing agent that works well in aqueous or semi-aqueous conditions.[5][6]

General Procedure:

-

Dissolve the 2-chloro-5-nitropyridine in a suitable solvent system.

-

Prepare an aqueous solution of sodium dithionite.

-

Slowly add the sodium dithionite solution to the solution of the nitro compound with vigorous stirring.

-

Monitor the reaction by TLC.

-

After the reaction is complete, perform a work-up involving extraction with an organic solvent, washing, drying, and concentration to yield the final product.[6]

Process Visualization

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of 5-amino-2-chloropyridine.

Caption: Chemical reaction for the synthesis of 5-amino-2-chloropyridine.

Caption: General experimental workflow for the synthesis.

Conclusion

The reduction of 2-chloro-5-nitropyridine to 5-amino-2-chloropyridine is a fundamental transformation in organic synthesis. The choice of method, particularly the reducing agent, should be tailored to the specific requirements of the synthesis, considering factors like yield, cost, safety, and functional group tolerance. The iron-acetic acid system offers a robust, high-yielding, and cost-effective option, making it highly suitable for large-scale production. Other methods like catalytic hydrogenation and reduction with tin(II) chloride or sodium dithionite provide milder alternatives that may be preferable in the context of complex molecule synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]

- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Tin(II) chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of 5-Amino-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Amino-2-chloropyridine (CAS No. 5350-93-6), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory and manufacturing personnel. Pyridine derivatives, while versatile in modern pharmaceutical synthesis, necessitate careful handling due to their inherent chemical properties and potential biological activities.[1][2][3][4][5]

Chemical and Physical Properties

Understanding the physical and chemical characteristics of 5-Amino-2-chloropyridine is fundamental for its safe handling, storage, and use in experimental settings.[6] This compound is typically a yellow to brown solid at room temperature.[6]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 5350-93-6 | [7][8][9] |

| EC Number | 226-322-3 | [7][8][9] |

| Molecular Formula | C₅H₅ClN₂ | [7][8][9] |

| Molecular Weight | 128.56 g/mol | [8][9] |

| Appearance | Yellow to red to brown powder/solid | [6][8] |

| Melting Point | 81-83 °C | [6][8][10] |

| Density | 1.326 g/cm³ | [7] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and methanol. | [6] |

Hazard Identification and Classification

5-Amino-2-chloropyridine is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation. It is also harmful if swallowed, inhaled, or in contact with skin.[7]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Not explicitly categorized, but stated as harmful | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Not explicitly categorized, but stated as harmful | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Not explicitly categorized, but stated as harmful | H332: Harmful if inhaled |

NFPA 704 Diamond:

-

Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[7]

-

Flammability (Red): 1 - Materials that require considerable preheating before ignition and combustion can occur.[7]

-

Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[7]

-

Special (White): None

Experimental Protocols & Signaling Pathways

Detailed experimental protocols for the determination of toxicological properties of 5-Amino-2-chloropyridine are not publicly available in standard safety data sheets. These studies are typically conducted by manufacturers and submitted to regulatory bodies. The provided hazard classifications are a summary of these findings.

Similarly, specific signaling pathways related to the toxicity of 5-Amino-2-chloropyridine are not detailed in the available safety literature. The irritant effects are likely due to its chemical reactivity with biological tissues. The presence of an amino group and a chlorine atom on the pyridine ring makes it a reactive molecule.[6]

Safety and Handling Precautions

4.1. Engineering Controls

Work with 5-Amino-2-chloropyridine should be conducted in a well-ventilated area.[7][11] Local exhaust ventilation is preferred to minimize exposure.[12] Eyewash stations and safety showers must be readily accessible.[13][14]

4.2. Personal Protective Equipment (PPE)

Appropriate PPE must be worn to prevent contact with the skin, eyes, and respiratory system.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 5-Amino-2-chloropyridine 98 5350-93-6 [sigmaaldrich.com]

- 9. 5-Amino-2-chloropyridine | C5H5ClN2 | CID 79305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Amino-2-chloropyridine | 5350-93-6 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. Page loading... [wap.guidechem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pharmaceutical intermediates starting from 5-Amino-2-chloropyridine. This versatile building block is crucial in the development of various therapeutic agents, particularly kinase inhibitors. The following sections detail the synthesis of 5-Amino-2-chloropyridine itself, followed by its application in palladium-catalyzed cross-coupling reactions to generate key pharmaceutical intermediates.

Synthesis of the Starting Material: 5-Amino-2-chloropyridine

5-Amino-2-chloropyridine is a key starting material for a variety of more complex pharmaceutical intermediates. Several methods for its synthesis have been reported, with varying yields and conditions. Below are protocols for two common methods.

Oxidative Chlorination using Sodium Hypochlorite

This method utilizes readily available and inexpensive reagents to produce 5-Amino-2-chloropyridine with a good yield.[1]

Experimental Protocol:

-

In a 250 mL three-necked flask equipped with a stirrer and a dropping funnel, add 5.00 g (0.053 mol) of 2-aminopyridine and place it in a water bath at 10°C.

-

Under continuous stirring, add 0.11 mol of a 13% sodium hypochlorite (NaClO) solution.

-

Slowly add 0.25 mol of 36% hydrochloric acid (HCl) dropwise to the mixture.

-

Maintain the reaction at a constant temperature of 10°C for 2 hours.

-

After 2 hours, raise the temperature to 25°C and continue the reaction for an additional 4 hours.

-

Terminate the reaction by cooling the flask in an ice-water bath to 10°C.

-

Adjust the pH of the reaction solution to >8 using a 5 mol/L sodium hydroxide (NaOH) solution to precipitate the product.

-

Filter the precipitate and wash it with deionized water.

-

Extract the filtrate and washings with dichloroethane to recover any dissolved product.

-

Combine the solid precipitate and the dichloroethane extract, and dissolve the mixture in 10% dilute hydrochloric acid.

-

Filter the solution to remove any insoluble impurities.

-

Adjust the pH of the filtrate to 4 with a 5 mol/L NaOH solution.

-

Extract the product with dichloroethane.

-

Isolate the final product by evaporating the solvent.

Quantitative Data:

| Starting Material | Chlorinating Agent | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| 2-Aminopyridine | HCl | NaClO | Water/Dichloroethane | 6 h | 10°C then 25°C | 72% | Not Specified | [1] |

Chlorination in a Strongly Acidic Medium

This method employs chlorine gas in a strongly acidic medium to achieve selective monochlorination.[2]

Experimental Protocol:

-

To a flask equipped with a stirrer and a gas inlet, add 85 mL of concentrated aqueous hydrochloric acid (37% by weight).

-

Add 18.8 g (0.20 mol) of 2-aminopyridine in small portions while cooling the flask to maintain the temperature at approximately 25°C.

-

Condense 9.5 mL (14.9 g, 0.21 mol) of chlorine gas in a dry-ice condenser.

-

Add the condensed chlorine to the reaction mixture over a period of one hour.

-

After the addition is complete, continue stirring for a designated period.

-

Isolate the product by filtration and wash with cold water.

-

Dry the product in vacuo at 50°C.

Quantitative Data:

| Starting Material | Chlorinating Agent | Acidic Medium | Reaction Time | Temperature | Yield | Purity | Reference |

| 2-Aminopyridine | Cl₂ | Concentrated HCl | 1 h (addition) | ~25°C | 86.8% | 98.7% | [2] |

Application in the Synthesis of Kinase Inhibitor Intermediates

5-Amino-2-chloropyridine is a valuable precursor for the synthesis of various kinase inhibitors, which are a critical class of anticancer drugs. The primary synthetic routes involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl-5-aminopyridine derivatives. These compounds are key intermediates in the development of inhibitors for kinases like Cyclin-Dependent Kinases (CDKs) and Checkpoint Kinase 1 (CHK1).

General Experimental Workflow:

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol (General):

-

To a flame-dried, two-necked flask under a nitrogen atmosphere, add the palladium precatalyst (e.g., bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂], 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (NaOtBu, 2.0 equiv.).

-

Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

-

Add 5-Amino-2-chloropyridine (1.0 equiv.) and the desired aryl amine (1.5 equiv.).

-

Heat the resulting mixture to reflux for 6-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-5-aminopyridine intermediate.

Quantitative Data for Buchwald-Hartwig Amination:

| 5-Amino-2-chloropyridine Derivative | Amine | Catalyst System (Pd/Ligand) | Base | Solvent | Temperature | Yield | Reference |

| 5-Amino-2-chloropyridine | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | High (example >90%) | [3] |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Various anilines | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 27-82% | [4] |

| 5-Amino-1,2,3-triazoles | Aryl halides | (THP-Dipp)Pd(cinn)Cl | NaOtBu | 1,4-Dioxane | 120°C | Good to Excellent | [5] |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds, allowing for the synthesis of 2-aryl-5-aminopyridine derivatives. These intermediates are also crucial for the development of various kinase inhibitors.

General Experimental Workflow:

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol (General):

-

In a flame-dried Schlenk flask under an argon atmosphere, combine 5-Amino-2-chloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Add the anhydrous solvent system (e.g., dioxane/water).

-

Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

| 5-Amino-2-chloropyridine Derivative | Arylboronic Acid | Catalyst System (Pd/Ligand) | Base | Solvent | Temperature | Yield | Reference |

| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/Water | Not Specified | Excellent | [6] |

| 2-Amino-5-chloropyridine | 3-Pyridylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Not Specified | Not Specified | Effective Coupling | [6] |

| 2-Chloropyrazine | 5-Indoleboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Not Specified | Not Specified | Excellent | [6] |

Biological Context: Signaling Pathways of Target Kinases

The pharmaceutical intermediates synthesized from 5-Amino-2-chloropyridine are often developed into inhibitors of key signaling proteins, such as Cyclin-Dependent Kinases (CDKs) and Checkpoint Kinase 1 (CHK1), which are crucial in cell cycle regulation and DNA damage response.

CDK Signaling Pathway

CDKs are a family of protein kinases that control the progression of the cell cycle.[7][8] Their dysregulation is a hallmark of cancer.

References

- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

5-Amino-2-chloropyridine: A Versatile Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Amino-2-chloropyridine is a key building block in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides. Its unique structure, featuring a reactive amino group and a chlorine atom on a pyridine ring, allows for diverse chemical modifications, leading to the development of potent and selective active ingredients for crop protection. This document provides detailed application notes and protocols for the use of 5-Amino-2-chloropyridine in the synthesis of various agrochemicals, along with insights into their mechanisms of action.

Application in Herbicide Synthesis

5-Amino-2-chloropyridine serves as a crucial precursor for the synthesis of several classes of herbicides, most notably those that act as synthetic auxins, disrupting plant growth.

Synthesis of Pyridine-Based Herbicides

One of the key applications of 5-Amino-2-chloropyridine is in the synthesis of pyridine-based herbicides that mimic the plant hormone auxin. These synthetic auxins lead to uncontrolled growth and eventual death in susceptible broadleaf weeds.

Experimental Protocol: Synthesis of a Clodinafop-propargyl Intermediate

While a direct one-step synthesis of the herbicide Clodinafop-propargyl from 5-Amino-2-chloropyridine is not the most common route, it is a critical starting material for producing a key intermediate, 2,3-difluoro-5-chloropyridine. This intermediate is then reacted with (R)-2-(4-hydroxyphenoxy)propionic acid to form the final product. A plausible synthetic pathway starting from a related aminopyridine is outlined below, which can be adapted for 5-Amino-2-chloropyridine.

Step 1: Synthesis of 2,3,5-trichloropyridine

This step involves the conversion of an aminopyridine to a trichloropyridine via a Sandmeyer-type reaction.

-

Diazotization: Dissolve 2-aminopyridine (or a related aminopyridine) in a suitable acidic medium (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C to form the diazonium salt.

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Allow the reaction to warm to room temperature and then heat to facilitate the replacement of the diazonium group with a chlorine atom.

-

The introduction of the third chlorine atom can be achieved through further chlorination steps.

Step 2: Fluorination (Halex Reaction)

-

Heat the synthesized 2,3,5-trichloropyridine with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide or sulfolane).

-

The reaction is typically carried out at elevated temperatures (145-190 °C) to facilitate the halogen exchange.

-

The product, 2,3-difluoro-5-chloropyridine, is then isolated by distillation.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1 | 2-Aminopyridine | NaNO₂, HCl, CuCl | 0-5 (diazotization), RT to heat (Sandmeyer) | - | - | [1] |

| 2 | 2,3,5-Trichloropyridine | CsF, KF, Sulfolane, DMSO | 145-190 | 90 | 96.8 | [1] |

Mechanism of Action: Synthetic Auxin Herbicides

Pyridine-based herbicides like Clodinafop-propargyl mimic the natural plant hormone auxin (Indole-3-acetic acid, IAA). At high concentrations, these synthetic auxins disrupt normal plant growth processes.

Figure 1: Simplified signaling pathway of synthetic auxin herbicides.

Application in Insecticide Synthesis

5-Amino-2-chloropyridine is a precursor for the synthesis of insecticidally active compounds, particularly those based on the imidazo[4,5-b]pyridine scaffold. These compounds can act on the nervous system of insects.

Synthesis of Imidazo[4,5-b]pyridine Insecticides

A key step in the synthesis of these insecticides is the formation of a diaminopyridine intermediate from 5-Amino-2-chloropyridine.

Experimental Protocol: Synthesis of 2,3-Diamino-5-chloropyridine

-

Nitration: The amino group of 5-Amino-2-chloropyridine is first protected, for example, by acetylation. The protected compound is then nitrated at the 3-position using a mixture of nitric acid and sulfuric acid.

-

Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Deprotection: The protecting group on the 2-amino group is then removed to yield 2,3-Diamino-5-chloropyridine.

| Step | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 1 | 5-Amino-2-chloropyridine | Acetic anhydride, HNO₃, H₂SO₄ | 2-Acetamido-3-nitro-5-chloropyridine | - | General Method |

| 2 | 2-Acetamido-3-nitro-5-chloropyridine | SnCl₂ or H₂/Pd | 2-Acetamido-3-amino-5-chloropyridine | - | General Method |

| 3 | 2-Acetamido-3-amino-5-chloropyridine | Acid or base hydrolysis | 2,3-Diamino-5-chloropyridine | - | General Method |

Experimental Protocol: Synthesis of an Imidazo[4,5-b]pyridine Derivative

-

Cyclization: 2,3-Diamino-5-chloropyridine is reacted with a suitable carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation) to form the imidazole ring.

-

This reaction is typically carried out in the presence of a dehydrating agent or at elevated temperatures.

Figure 2: General workflow for the synthesis of imidazo[4,5-b]pyridine insecticides.

Application in Fungicide Synthesis

5-Amino-2-chloropyridine can also be incorporated into the synthesis of fungicidal compounds. The pyridine moiety is a common feature in many commercial fungicides.

Synthesis of Pyridine-Based Fungicides

The amino group of 5-Amino-2-chloropyridine can be derivatized to introduce various fungicidal pharmacophores.

Experimental Protocol: General Synthesis of N-substituted-5-amino-2-chloropyridine Derivatives

-

Acylation: 5-Amino-2-chloropyridine can be acylated with various acid chlorides or anhydrides to introduce different functional groups.

-

Reaction with Isocyanates or Isothiocyanates: Reaction with isocyanates or isothiocyanates can lead to the formation of urea or thiourea derivatives, which are known to exhibit fungicidal activity.

-

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can be further modified.

| Reaction Type | Reagents | Product Class | Potential Application |

| Acylation | R-COCl | Amides | Fungicides |

| Urea Formation | R-NCO | Ureas | Fungicides |

| Thiourea Formation | R-NCS | Thioureas | Fungicides |

| Schiff Base Formation | R-CHO | Imines | Fungicide Intermediates |

Note: The specific reaction conditions (solvent, temperature, catalyst) will vary depending on the specific reagents used.

5-Amino-2-chloropyridine is a valuable and versatile intermediate in the synthesis of a wide range of agrochemicals. Its utility in preparing key building blocks for herbicides, insecticides, and fungicides highlights its importance in the development of modern crop protection solutions. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own synthetic endeavors. Further research into novel derivatives of 5-Amino-2-chloropyridine is likely to yield new and improved agrochemical products.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 5-Amino-2-chloropyridine as a key building block. The synthesis of 2-aryl-5-aminopyridines is of significant interest in medicinal chemistry and materials science, as this scaffold is present in numerous biologically active compounds and functional materials.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction is widely employed in academic and industrial research, particularly in drug discovery and development, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide variety of boronic acids and their derivatives.

The coupling of 5-Amino-2-chloropyridine presents a unique set of challenges and opportunities. The chlorine atom at the 2-position is less reactive than the corresponding bromine or iodine analogs, often necessitating more active catalyst systems. Additionally, the amino group at the 5-position can influence the electronic properties of the pyridine ring and potentially coordinate with the palladium catalyst. However, with the appropriate selection of catalyst, ligand, base, and solvent, high yields of the desired 2-aryl-5-aminopyridine products can be achieved. These application notes aim to provide a comprehensive resource for researchers to effectively carry out these important transformations.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of 5-Amino-2-chloropyridine and its analogs with various arylboronic acids. The data has been compiled from literature sources and is intended to serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of a Structural Analog (5-bromo-2-methylpyridin-3-amine) with Various Arylboronic Acids

This data is for a close structural analog and provides a strong indication of expected yields and successful conditions for 5-Amino-2-chloropyridine.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 82 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 78 |

| 4 | 3-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 80 |

| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 75 |

Table 2: General Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines

Chloropyridines generally require more active catalyst systems compared to their bromo or iodo counterparts. The following conditions are often successful.

| Catalyst System | Ligand | Base | Solvent | Temperature Range (°C) |

| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene, THF | 80 - 120 |

| Pd(PPh₃)₄ | - | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, DMF | 90 - 110 |

| PEPPSI™-IPr | - | K₂CO₃ | t-BuOH/H₂O | 80 - 100 |

| Pd(dppf)Cl₂ | - | Na₂CO₃, K₂CO₃ | DME, 1,4-Dioxane/H₂O | 80 - 110 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of 5-Amino-2-chloropyridine. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using a Buchwald-Type Ligand

This protocol is recommended for challenging couplings and for achieving high yields with a broad range of boronic acids.

Materials:

-

5-Amino-2-chloropyridine (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-